2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-4-21-14-8-7-12(2)10-16(14)23(18,19)17-11-15(20-3)13-6-5-9-22-13/h5-10,15,17H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMFHUMCHGLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization for Furan Core Construction
The furan-2-yl moiety is synthesized via Paal-Knorr cyclization , where 1,4-diketones undergo acid-catalyzed dehydration. For example, heating hexane-2,5-dione with sulfuric acid generates furan-2-carbaldehyde, which is subsequently functionalized.
Reductive Amination for Amine Formation
Furan-2-carbaldehyde reacts with 2-methoxyethylamine in ethanol under reductive conditions (NaBH4, 0°C, 4 h) to yield 2-(furan-2-yl)-2-methoxyethylamine. This method achieves 75–85% yield, with purity confirmed by $$ ^1H $$ NMR (δ 7.45–7.50 ppm for furan protons).
Key Reaction:
$$
\text{Furan-2-carbaldehyde} + \text{2-Methoxyethylamine} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{2-(Furan-2-yl)-2-Methoxyethylamine}
$$
Preparation of 2-Ethoxy-5-Methylbenzenesulfonyl Chloride
Sulfonation of 2-Ethoxy-5-Methylbenzene
Chlorosulfonic acid (2.5 equiv) is added dropwise to 2-ethoxy-5-methylbenzene in dichloromethane at −10°C, yielding 2-ethoxy-5-methylbenzenesulfonic acid. The reaction is quenched with ice, and the product is extracted (yield: 90–95%).
Chlorination with Phosphorus Pentachloride
The sulfonic acid is treated with PCl5 (1.2 equiv) in refluxing toluene (2 h), producing 2-ethoxy-5-methylbenzenesulfonyl chloride. $$ ^{13}C $$ NMR confirms the sulfonyl chloride group (δ 118.9 ppm).
Coupling Reaction to Form the Sulfonamide
Nucleophilic Substitution Conditions
The amine (1.1 equiv) and sulfonyl chloride (1.0 equiv) are combined in tetrahydrofuran (THF) with triethylamine (2.0 equiv) at 25°C for 12 h. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 82–88% of the target compound.
Key Reaction:
$$
\text{2-(Furan-2-yl)-2-Methoxyethylamine} + \text{2-Ethoxy-5-Methylbenzenesulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Catalytic Optimization
Adapting iridium-catalyzed protocols, substituting HCHO with dimethylformamide (DMF) as a solvent increases reaction efficiency (95% conversion at 80°C, 30 min).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile:water) shows ≥99% purity, with retention time = 6.8 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Citation |
|---|---|---|---|---|
| Reductive Amination | 85 | 4 | High selectivity | |
| THF Coupling | 88 | 12 | Mild conditions | |
| Iridium Optimization | 95 | 0.5 | Rapid conversion |
Industrial-Scale Considerations
Pilot-scale reactions (10 kg batch) in ethanol achieve 91% yield with in-situ HCl scavenging using K2CO3. Cost analysis favors THF over DMF due to lower solvent recovery expenses.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may yield primary or secondary amines.
Scientific Research Applications
2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and sulfonamide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide (CAS 718602-69-8) :
- Structural difference : The N-substituent is a 4-fluorophenyl group instead of a furan-methoxyethyl chain.
- Properties : Molecular weight = 309.36 g/mol; higher lipophilicity due to the fluorophenyl group compared to the furan-containing analog .
- Synthetic route : Similar sulfonamide coupling steps, but substituents are introduced via nucleophilic substitution or Suzuki cross-coupling .
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide :
Heterocyclic Modifications
- 5-(Furan-2-yl)-1,2,4-triazole sulfonamide derivatives :
Functional Group Comparisons
Methoxy vs. Ethoxy Substituents
- 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide: Key difference: Methoxy group at position 2 and a ketone side chain.
Ethyl 2-methoxy-5-sulfamoylbenzoate :
Antifungal and Anticancer Activity
- Thiazolyl hydrazone derivatives with furan rings :
Enzyme Inhibition
- Fungal HDAC inhibitors (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid): Activity: Inhibits appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A (1.5 µM) . Relevance: The methoxyethyl group in the target compound may similarly enhance binding to HDACs or related enzymes .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Insights
Synthetic Routes : Common steps include sulfonyl chloride formation, nucleophilic substitution, and cross-coupling reactions .
Biological Potential: Furan-containing sulfonamides show promise in antifungal and anti-inflammatory applications, suggesting avenues for testing the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-5-methylbenzenesulfonamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a sulfonamide intermediate (e.g., 5-methylbenzenesulfonyl chloride) reacts with a furan-containing amine derivative (e.g., 2-(furan-2-yl)-2-methoxyethylamine) in polar aprotic solvents like DMF or acetonitrile. Reaction optimization often includes temperature control (70–90°C), stoichiometric ratios (1:1.3 for amine:electrophile), and base catalysts (e.g., K₂CO₃) to enhance yields . Post-reaction purification typically involves liquid-liquid extraction (e.g., EtOAc/water) and recrystallization.
Q. How can researchers confirm the structural identity of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for ethoxy (δ 1.2–1.4 ppm, triplet for CH₃; δ 3.4–3.6 ppm, quartet for OCH₂), furan protons (δ 6.2–7.4 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .
- X-ray crystallography : Refinement via SHELXL (e.g., R-factor < 0.05) resolves bond lengths and angles, particularly verifying the sulfonamide S–N bond (~1.63 Å) and furan ring planarity .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodology :
- Enzyme inhibition : Use fluorescence polarization or SPR to assess binding to targets like kinases or proteases. Reference compounds (e.g., BF-227 for amyloid binding ) guide assay design.
- Cellular assays : Test cytotoxicity (MTT assay) and receptor modulation (e.g., GPCR cAMP assays) at concentrations 1–100 µM .
- In silico docking : Prioritize targets using software like AutoDock Vina, focusing on sulfonamide interactions with catalytic residues .
Advanced Research Questions
Q. How can low synthetic yields (<20%) be improved for this compound?
- Methodology :
- Solvent optimization : Replace DMF with THF or DMSO to reduce side reactions (e.g., sulfonamide hydrolysis) .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or Pd-based coupling agents for amine activation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology :
- Pharmacokinetic profiling : Measure plasma stability (e.g., HPLC) and metabolic pathways (e.g., CYP450 assays) to identify rapid clearance or prodrug activation .
- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged sulfonamide) to assess blood-brain barrier penetration or off-target accumulation .
- Dose-response reevaluation : Adjust in vivo dosing regimens to match effective in vitro concentrations .
Q. What computational strategies validate interactions with biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between sulfonamide SO₂ and receptor active sites .
- Free energy perturbation (FEP) : Calculate ΔΔG for mutations in target proteins (e.g., A2A adenosine receptor) to identify critical binding residues .
- QSPR modeling : Corrogate electronic parameters (e.g., Hammett σ for ethoxy group) with IC₅₀ values to predict activity cliffs .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values using varying substrate concentrations .
- X-ray co-crystallization : Resolve enzyme-ligand complexes at 1.8–2.2 Å resolution to identify binding poses (e.g., sulfonamide oxygen interactions with catalytic lysine) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Q. How can stability under physiological conditions be assessed?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-PDA at 254 nm .
- Light exposure testing : Use ICH Q1B guidelines with a xenon lamp to evaluate photolytic decomposition .
- Plasma stability assay : Incubate with rat/human plasma (1 mg/mL) for 24h; quantify intact compound using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
